molecular formula C3H8Pb B14313358 Ethyl(methyl)lead

Ethyl(methyl)lead

Cat. No.: B14313358
M. Wt: 251 g/mol
InChI Key: JJTNLUJVRUPXSY-UHFFFAOYSA-N
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Description

Ethyl(methyl)lead(2+) is a specialized organolead compound with the molecular formula C3H8Pb+2 and a molecular weight of 251 g/mol . This substance is of significant interest in research contexts, particularly for the study of organometallic chemistry and the environmental impact of lead compounds. Historically, related organolead compounds like tetraethyllead (TEL) were extensively used as anti-knock agents in gasoline . The research into such compounds has been critical in understanding their profound neurotoxic effects, including their role as a central nervous system toxin and their ability to cause acute toxic psychosis . Investigations into the mechanism of action reveal that the lipophilic nature of organolead compounds allows for easy absorption and diffusion across the blood-brain barrier, leading to the accumulation of lead ions in critical brain regions . This compound is offered exclusively for use in analytical reference standards, environmental fate and transport studies, and investigations into the toxicology of alkyllead species. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other commercial or personal use. Handling this material requires a high level of expertise and strict safety protocols due to its extreme toxicity.

Properties

Molecular Formula

C3H8Pb

Molecular Weight

251 g/mol

IUPAC Name

ethyl(methyl)lead

InChI

InChI=1S/C2H5.CH3.Pb/c1-2;;/h1H2,2H3;1H3;

InChI Key

JJTNLUJVRUPXSY-UHFFFAOYSA-N

Canonical SMILES

CC[Pb]C

Origin of Product

United States

Synthetic Methodologies for Ethyl Methyl Lead Compounds

Direct Alkylation Approaches for Carbon-Lead Bond Construction

Direct alkylation serves as a primary route for forging carbon-lead bonds. These methods involve the reaction of a lead source with alkylating agents, which can be broadly categorized into those using highly reactive organometallic reagents and those employing lead alloys.

Synthesis via Organometallic Reagents (e.g., Grignard, Organolithium)

One of the classic and versatile methods for creating tetraalkyllead compounds, including mixed ethyl(methyl)lead species, is through the use of organometallic reagents like Grignard and organolithium reagents. byjus.comlibretexts.orglibretexts.org These reagents are powerful nucleophiles and strong bases, capable of alkylating lead salts. libretexts.orglibretexts.orgchemohollic.com

The general reaction involves treating a lead(II) halide, such as lead(II) chloride (PbCl₂), with an excess of the organometallic reagent. acs.org For instance, a mixture of ethylmagnesium bromide (CH₃CH₂MgBr) and methylmagnesium bromide (CH₃MgBr) can be reacted with PbCl₂. Due to the high reactivity, these reactions are typically conducted in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are essential for stabilizing the Grignard reagent. libretexts.orglibretexts.org

The reaction proceeds via the formation of unstable diorganolead species (R₂Pb), which then disproportionate to form the more stable tetraorganolead (R₄Pb) and elemental lead (Pb). The use of a mixture of Grignard reagents results in a statistical distribution of mixed alkyllead products, including diethyldimethyllead, triethylmethyllead, and ethyltrimethyllead.

Similarly, organolithium reagents (e.g., ethyllithium (B1215237) and methyllithium) can be employed. chemohollic.comwikipedia.org These reagents are often more reactive than their Grignard counterparts and are prepared by reacting an organic halide with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane. libretexts.orgchemohollic.com The reaction with lead halides follows a similar pathway to that of Grignard reagents.

Lead Alloy-Based Alkylation Strategies

The dominant industrial method for producing tetraalkyllead compounds for many years was based on the alkylation of a sodium-lead alloy (NaPb). google.comepa.govwikipedia.org This process was primarily used for the large-scale synthesis of tetraethyllead (B6334599) (TEL) and tetramethyllead (B1204573) (TML). epa.gov To produce mixed this compound compounds, a mixture of alkylating agents, such as ethyl chloride and methyl chloride, is reacted with the alloy.

A catalyst, such as acetone, is often used in the process. epa.gov The reaction yields the desired tetraalkyllead product, which is then recovered via steam distillation, leaving behind a sludge of metallic lead and sodium chloride. wikipedia.orgvedantu.com By carefully controlling the ratio of ethyl chloride to methyl chloride in the feed, the statistical distribution of the resulting mixed this compound compounds can be influenced. Research has shown that a 1:1 Na/Pb alloy is highly effective, and using the cheaper ethyl chloride instead of ethyl iodide or bromide made the process commercially viable, achieving yields of 70-85%. acs.org

Ligand Redistribution and Exchange Processes for Mixed Alkyl Species

Mixed alkyllead compounds like this compound can be synthesized through ligand redistribution reactions (also known as scrambling or comproportionation) between different tetraalkyllead species. wikipedia.org This process involves heating a mixture of two different symmetric tetraalkyllead compounds, such as tetramethyllead (TML) and tetraethyllead (TEL), often in the presence of a catalyst.

The reaction establishes an equilibrium that results in a mixture of all five possible tetraalkyllead species: Pb(CH₃)₄ + Pb(C₂H₅)₄ ⇌ Pb(CH₃)₃(C₂H₅) + Pb(CH₃)₂(C₂H₅)₂ + Pb(CH₃)(C₂H₅)₃

This type of redistribution is a common feature in organometallic chemistry, with analogous reactions seen for organosilicon and organotin compounds, where it is known as the Kocheshkov comproportionation. wikipedia.org The distribution of products often approaches a statistical mixture, although this can be influenced by catalysts and reaction conditions. Catalysts such as aluminum halides (e.g., AlCl₃) can facilitate the exchange of the alkyl groups. This method provides a direct pathway to unsymmetrical organolead compounds from more readily available symmetrical precursors. The potential for such transmethylation reactions between organolead and other metal compounds has been noted as environmentally significant. publications.gc.ca

Advanced Synthetic Pathways for Controlled Alkyl Group Incorporation

Beyond the bulk industrial methods, more refined synthetic pathways aim for greater control over the incorporation of specific alkyl groups, touching upon principles of regioselectivity and catalysis.

Stereoselective and Regioselective Synthesis

The concepts of stereoselective and regioselective synthesis are fundamental in modern organic chemistry for achieving high precision in molecular construction. egrassbcollege.ac.inchemistrydocs.com In the context of this compound compounds, which are themselves achiral, these principles apply more to the synthesis of complex organolead compounds with chiral centers or to achieving controlled, non-statistical product distributions. nih.govescholarship.org

For simple mixed alkylleads, regioselectivity translates to controlling which alkyl group adds and in what proportion. For example, in the direct alkylation of a lead salt, the kinetic versus thermodynamic control of the reaction could potentially influence the ratio of ethyl to methyl groups in the final product mixture. libretexts.org By carefully choosing reagents, solvents, and temperatures, it may be possible to deviate from a purely statistical product distribution. While direct stereoselective synthesis to create a chiral-at-lead center is exceptionally challenging and not typical for these compounds, advanced methods developed for other organometallics could theoretically be adapted. This includes the use of chiral auxiliaries or catalysts to direct the addition of alkyl groups in a specific spatial arrangement, which is more relevant for synthesizing complex, optically active organolead structures. chemistrydocs.comnih.gov

Catalytic Synthesis Routes

The use of catalysts is integral to improving the efficiency and selectivity of organolead synthesis. mpg.de As mentioned, catalysts are employed in the industrial lead-alloy process to enhance reaction rates. epa.gov Modern catalytic chemistry offers more advanced potential routes.

Heterogeneous catalysts, such as metals supported on high-surface-area materials like activated carbon or metal oxides, are a cornerstone of green and sustainable chemistry. rsc.orgrsc.org For instance, supported transition metal catalysts could potentially be designed to facilitate the direct C-H activation of alkanes for alkylation or to mediate cross-coupling reactions between a lead source and alkylating agents. While well-established for other metals, the application of modern cross-coupling reactions (e.g., Suzuki, Stille) to lead synthesis is less common but represents a potential advanced route.

Furthermore, catalyst design can influence product outcomes. For example, in the hydrothermal synthesis of nanocatalysts, the preparation method can significantly affect the catalyst's properties and subsequent performance. mdpi.com Similar principles could be applied to develop catalysts for organolead synthesis that favor the formation of specific mixed this compound isomers over a statistical mixture. Strategies inspired by the synthesis of molecular catalysts, such as the metalation of nitrogen-doped carbon supports, could also open new avenues for creating highly defined and reactive catalytic sites for controlled C-Pb bond formation. researchgate.net

Elucidation of Electronic Structure and Bonding in Ethyl Methyl Lead Systems

Theoretical Frameworks for Organolead Bonding Analysis

The nature of the chemical bonds in organolead compounds can be described by several theoretical models, with Valence Bond Theory and Molecular Orbital Theory providing fundamental insights.

Valence Bond (VB) theory describes covalent bond formation as the overlap of atomic orbitals. libretexts.orglumenlearning.compressbooks.pub In the case of tetra-alkyllead compounds, the central lead atom, which is tetravalent, forms four single covalent bonds with carbon atoms from the alkyl groups. wikipedia.orgopenstax.org This bonding can be conceptualized through the hybridization of lead's valence orbitals (one 6s and three 6p) to form four equivalent sp³ hybrid orbitals. lumenlearning.com Each of these hybrid orbitals, containing a single electron, overlaps with a corresponding sp³ hybrid orbital from the carbon atom of an alkyl group, also containing a single electron, to form a sigma (σ) bond. libretexts.orglumenlearning.com This model effectively explains the tetrahedral geometry of many organolead compounds. vedantu.com

Molecular Orbital (MO) theory offers a more delocalized perspective, where atomic orbitals of the constituent atoms combine to form molecular orbitals that extend over the entire molecule. numberanalytics.comlibretexts.org These molecular orbitals are classified as either bonding, non-bonding, or antibonding, each with a distinct energy level. numberanalytics.com For an organolead compound, the interaction between the lead's valence orbitals and the orbitals of the alkyl groups' carbon atoms leads to the formation of a set of bonding and antibonding MOs. numberanalytics.comlibretexts.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter, as a smaller gap generally indicates higher reactivity and lower kinetic stability. wikipedia.orgresearchgate.net

Due to lead's high atomic number, relativistic effects significantly influence its chemical properties. sci-hub.sewikipedia.org These effects arise from the high velocities of inner-shell electrons, which approach the speed of light. This leads to a relativistic contraction and stabilization of s and p orbitals and an expansion of d and f orbitals. rsc.orgscispace.com

For lead, the relativistic contraction of the 6s orbital is particularly pronounced. wikipedia.orgscispace.com This contraction makes the 6s electrons more tightly bound to the nucleus and less available for bonding, a phenomenon known as the "inert pair effect". wikipedia.orgwikipedia.org While this effect is prominent in inorganic lead compounds, leading to the stability of the Pb(II) oxidation state, organolead chemistry is dominated by the Pb(IV) state. wikipedia.org The weaker C-Pb bond compared to other Group 14 elements (C-C, C-Si, C-Sn) is a consequence of these relativistic effects and the large atomic size of lead. wikipedia.org The C-Pb bond in tetramethyllead (B1204573), for instance, has a dissociation energy of approximately 204 kJ/mol, which is considerably lower than the 297 kJ/mol for the C-Sn bond in tetramethyltin. wikipedia.org

BondBond Dissociation Energy (kJ/mol)Bond Length (pm)
C-Pb~130-204 wikipedia.orgwiredchemist.com~222-230 wikipedia.orgwiredchemist.com
C-Sn~192-297 wikipedia.orgwiredchemist.com~214-216 wikipedia.orgwiredchemist.com
C-C~346 wiredchemist.com~154 wiredchemist.com

Computational Chemistry Applications for Electronic Structure Determination

Computational methods are indispensable tools for elucidating the electronic structure of complex molecules like ethyl(methyl)lead.

Density Functional Theory (DFT) has become a popular and effective method for studying organometallic compounds. nih.govresearcher.life DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally efficient while providing accurate results. acs.org Various functionals, such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA), are used to approximate the exchange-correlation energy, a key component of the total energy calculation. nih.govacs.org

DFT studies on related organometallic systems have been used to determine geometries, vibrational frequencies, and electronic properties like HOMO-LUMO gaps. nsf.govnankai.edu.cn For instance, research on organotin compounds, which are chemically similar to organolead compounds, has shown that DFT can accurately predict spectroscopic parameters. researcher.life In the context of lead-containing systems, DFT has been employed to investigate the electronic structure of organolead halide perovskites, providing insights into their band structure and the influence of different components on their electronic properties. nih.govarxiv.org These studies confirm that DFT is a valuable tool for understanding the electronic interplay in complex lead compounds. arxiv.org

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation to provide highly accurate descriptions of electronic configurations. wikipedia.org

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for systems where electron correlation is particularly important. mdpi.com For heavy elements like lead, these methods must be combined with approaches that account for relativistic effects to achieve accurate results. mdpi.com High-level ab initio calculations have been successfully applied to study the ground and excited states of various metal-containing molecules, providing detailed information about potential energy surfaces, bond energies, and spectroscopic constants. mdpi.com

Analysis of Lead(IV) and Lead(II) States in Mixed Alkyllead Compounds

Organolead chemistry is predominantly characterized by the lead(IV) oxidation state. cms.int Simple alkyllead compounds are almost exclusively composed of Pb(IV). cms.int This is in contrast to inorganic lead chemistry, where the Pb(II) state is more common due to the inert pair effect. wikipedia.org The stability of the Pb(IV) state in organolead compounds is attributed to the nature of the lead-carbon bond.

The C-Pb bond is relatively weak and susceptible to homolytic cleavage, which is the basis for the use of tetraethyllead (B6334599) as a radical initiator in its anti-knocking application. wikipedia.org The stability of mixed alkyllead compounds like this compound and their potential to interconvert between different species or oxidation states is a subject of environmental and toxicological interest. While Pb(IV) is the stable form in these compounds, their decomposition can lead to the formation of ionic alkyllead species and ultimately inorganic Pb(II). The analysis of environmental and biological samples often involves the speciation of various alkyllead compounds to understand their transformation pathways. iupac.org The formation of Pb(II) organometallic compounds is considered rare. cms.int

Spectroscopic Characterization of Ethyl Methyl Lead Compounds

X-ray Diffraction and Solid-State Structural Investigations

While specific crystal structures for simple, uncoordinated ethyl(methyl)lead compounds are not commonly reported due to their liquid nature at room temperature and difficulty in crystallization, data from more complex organolead structures are informative. researchgate.netmdpi.com These studies establish typical Pb-C bond lengths and C-Pb-C bond angles, which serve as crucial benchmarks for theoretical models and for understanding the steric and electronic effects of the alkyl substituents. Powder X-ray diffraction (pXRD) can be used to identify the crystalline phases of lead-containing materials derived from these precursors. mdpi.com

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. nih.gov Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to follow reactions involving this compound compounds. xjtu.edu.cn For instance, the formation of these compounds through redistribution reactions between tetramethyllead (B1204573) and tetraethyllead (B6334599), or their decomposition, could be monitored by tracking the appearance and disappearance of characteristic vibrational bands (e.g., C-H or Pb-C modes) over time. xjtu.edu.cn

Coupling spectroscopic monitoring with electrochemical or photochemical reaction setups allows for detailed investigation into the mechanisms of radical reactions or environmental degradation pathways. nih.gov This approach provides a dynamic view of the molecular transformations, identifying transient intermediates and helping to elucidate complex reaction networks. core.ac.uk

Reaction Mechanisms and Pathways of Ethyl Methyl Lead Compounds

Thermal and Photolytic Decomposition Mechanisms

The decomposition of ethyl(methyl)lead can be initiated by thermal energy or by the absorption of light (photolysis). These processes typically involve the cleavage of the lead-carbon bonds, leading to the formation of highly reactive intermediates.

Both thermal and photolytic decomposition of this compound primarily proceed through a homolytic cleavage mechanism. chemistrysteps.comwikipedia.org Homolysis involves the symmetrical breaking of a covalent bond, where each of the resulting fragments retains one of the originally shared electrons. quora.com This process results in the formation of free radicals—species with unpaired electrons. nih.gov

In the case of this compound, the relatively weak lead-carbon (Pb-C) bonds are the most likely sites for cleavage. The input of sufficient thermal or light energy overcomes the bond dissociation energy, leading to the generation of ethyl radicals (•CH₂CH₃), methyl radicals (•CH₃), and a lead-centered radical species. researchgate.net

Reaction Scheme: Homolytic Cleavage of this compound

The specific bond that breaks (Pb-Ethyl or Pb-Methyl) can depend on the relative bond dissociation energies and the conditions applied. The generated alkyl radicals are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, or combination, leading to the formation of stable products like ethane, ethene, and butane. The photolytic decomposition is often initiated by UV radiation, which provides the necessary energy to excite the molecule and induce bond cleavage. nih.govchemrxiv.orgresearchgate.net

The study of analogous compounds, such as ethyl(methyl)dioxirane, reveals that thermal decomposition can be a complex process involving multiple parallel pathways, including radical-chain processes initiated by the attack of generated radicals on the parent molecule. researchgate.net

ParameterDescriptionRelevance to this compound
Initiation The initial bond-breaking step.Homolytic cleavage of a Pb-C bond to form alkyl and organolead radicals.
Propagation Radicals reacting with other molecules to form new radicals.An ethyl or methyl radical could abstract a hydrogen atom from another this compound molecule.
Termination Two radicals combining to form a stable, non-radical product.Combination of two ethyl radicals to form butane, or an ethyl and methyl radical to form propane.

This interactive table summarizes the key stages of a radical chain decomposition applicable to this compound.

Elimination reactions are another potential decomposition pathway for organometallic compounds that possess alkyl groups with hydrogen atoms on the β-carbon. nucleos.com The most common of these is β-hydride elimination. wikipedia.orgilpi.com This reaction involves the transfer of a hydrogen atom from the carbon atom beta to the metal center, resulting in the formation of a metal-hydride bond and an alkene. libretexts.org

For this compound, the ethyl group has β-hydrogens, making it susceptible to this pathway. The methyl group, lacking a β-carbon, cannot undergo this reaction. The process requires a vacant coordination site on the lead atom to accommodate the incoming hydride.

Reaction Scheme: β-Hydride Elimination

(CH₃CH₂)₃Pb(CH₃) + E⁺ → (CH₃CH₂)₃Pb⁺ + CH₃-E

Advanced Research Topics and Future Perspectives in Ethyl Methyl Lead Chemistry

Rational Design of Novel Organolead Constructs

The rational design of new organolead compounds, including those with ethyl and methyl ligands, is a forward-looking area of organometallic chemistry. This approach moves beyond accidental discovery to the purposeful creation of molecules with specific, predetermined properties. By strategically modifying ligands and molecular geometry, researchers aim to fine-tune the electronic, structural, and reactive characteristics of the resulting compounds.

A key strategy involves the creation of hypercoordinated organolead structures. Standard tetravalent organolead compounds like tetraethyllead (B6334599) feature a tetrahedral geometry. wikipedia.org However, by incorporating organic ligands that contain a "dangling-arm" with a donor atom like oxygen, the lead center's acidity can result in secondary bonding. This intramolecular interaction pushes the geometry towards a trigonal bipyramidal (tbp) structure, significantly altering the compound's properties.

Computational chemistry is indispensable in this field, with methods like Density Functional Theory (DFT) allowing for the simulation of novel constructs before their synthesis. mdpi.comscielo.org.mx These theoretical models can predict equilibrium geometries, electronic structures, and optical properties. scielo.org.mxlibretexts.org This predictive power enables the design of molecules with tailored characteristics, such as enhanced stability or specific light-absorbing capabilities, which are crucial for applications in materials science and catalysis. libretexts.org The goal is to establish clear structure-property relationships to guide the synthesis of the next generation of functional organolead materials. escholarship.org

Interactive Data Table: Strategies in Rational Organolead Design

Design Strategy Target Property Molecular Example/Concept Theoretical Approach
Ligand Modification Enhanced Stability Use of sterically bulky ligands (e.g., trimesityllead) to prevent decomposition pathways. researchgate.net DFT calculations to model steric hindrance and bond dissociation energies.
Hypercoordination Altered Reactivity & Geometry Introduction of ligands with dangling O- or N-donor arms to force a tbp geometry. QTAIM (Quantum Theory of Atoms in Molecules) and NCIPLOT (Noncovalent Interaction Plots) to analyze secondary bonding. mdpi.com
Electronic Tuning Modified Optical/Electronic Properties Substitution with electron-withdrawing or -donating groups on aryl ligands. TDDFT (Time-Dependent DFT) to predict absorption spectra and HOMO/LUMO energy levels. libretexts.org
Precursor Design Controlled Material Formation Designing organolead precursors (e.g., with specific halide ratios) for perovskite synthesis. rsc.org Solid-state DFT to model crystal formation and band structure. acs.org

Exploration of Catalytic Potentials within Organometallic Transformations

While historically known for other applications, organolead compounds are being explored for their catalytic potential in various organic reactions. alfachemic.com Their utility stems from the unique reactivity of the carbon-lead bond, which is weak and easily cleaved to generate radical species. wikipedia.org This property, combined with the ability to participate in transmetalation and other transformations, opens avenues for catalytic applications. wikipedia.org

One area of exploration is in polymerization reactions. Organometallic compounds in general have been revolutionary in polymer science, and organolead compounds are no exception. mdpi.com For instance, catalysts for olefin polymerization can be generated from the decomposition of tetraethyllead with a co-catalyst like triethylaluminum. Certain organolead compounds, particularly those of the RPbX₃ type, have shown significant catalytic activity in the formation of polyurethane foams by catalyzing both the isocyanate-hydroxyl (gelation) and isocyanate-water (gas evolution) reactions. chimia.ch This is in contrast to many other organometallics that only effectively catalyze one of the reactions. chimia.ch

Organolead compounds also show promise in coupling and addition reactions. They are more reactive than analogous organotin compounds in coupling reactions between arene compounds, which can be leveraged to synthesize sterically crowded biaryl molecules. wikipedia.org In a process known as oxyplumbation, organolead alkoxides can add across polar alkenes, with the subsequent regeneration of the alkoxide making the process catalytic. wikipedia.org Furthermore, specialized lead catalysts, such as lead(II) tetrafluoroborate, have been used to mediate the formation of complex structures like calixarenes. alfachemic.com

Interactive Data Table: Catalytic Applications of Organolead Compounds

Catalyst Type Reaction Substrates Product Type Reference
RPbX₃-type Organoleads Polyurethane Formation Diisocyanates, Polyols, Water Polyurethane Foams chimia.ch
Tetraethyllead / Triethylaluminum Olefin Polymerization Ethylene Polyethylene
Aryllead Triacetates Homocoupling Arene compounds Sterically crowded biaryls wikipedia.orgthieme-connect.de
Organolead Alkoxides Oxyplumbation Polar Alkenes Functionalized Alkanes wikipedia.org
Pb/ZSM-5 Ammoxidation Acetaldehyde, Formaldehyde, Ammonia Pyridine alfachemic.com

Interdisciplinary Research Interface with Materials Science

The intersection of organolead chemistry and materials science has become a highly active and significant field of research, largely driven by the remarkable success of organolead halide perovskites. rsc.org These materials, with a general formula of ABX₃ (where A is an organic cation like methylammonium, B is lead, and X is a halide), have demonstrated exceptional electro-optical properties, making them ideal for next-generation optoelectronic devices. rsc.orgoup.com

Beyond solar cells, these materials are being developed for light-emitting diodes (LEDs), photodetectors, and even self-powered devices. rsc.orguwaterloo.ca A key area of research is the controlled synthesis of organolead-based nanostructures, such as the formation of highly luminescent perovskite quantum wires. mdpi.com By controlling surface ligand chemistry, researchers can direct the assembly of nanocrystals into well-defined superstructures, expanding their potential applications. mdpi.com The integration of polymers into the perovskite structure is another innovative approach being explored to enhance long-term stability by reducing ion migration. uwaterloo.ca

Methodological Advancements in Organolead Synthesis and Characterization

Progress in organolead chemistry relies heavily on the parallel development of advanced methods for both synthesizing and characterizing these compounds. While traditional synthetic routes remain relevant, new methodologies are being explored to improve efficiency, selectivity, and access to novel structures.

Synthesis: The classical synthesis of tetraalkylleads like tetraethyllead involves reacting a sodium-lead alloy with an alkyl halide, such as ethyl chloride. wikipedia.org Another common method uses Grignard reagents with lead(II) chloride. wikipedia.org However, these methods can have drawbacks, such as the need to reprocess significant amounts of lead by-product. acs.org More advanced methods aim to overcome these limitations. For example, a process where lead metal reacts simultaneously with sodium hydride, an alkyl halide, and an olefin in the presence of a trialkylaluminum catalyst offers a more efficient conversion of the lead metal. Research has also explored a variety of other organometallic reagents, like triethylborane, for the ethylation of lead(II) compounds. acs.org For aryl-lead compounds, direct electrophilic aromatic substitution on arenes using lead tetraacetate is a viable route. wikipedia.org

Characterization: A suite of modern analytical techniques is required to fully characterize the structure, composition, and properties of organolead compounds. X-ray diffraction (XRD) is fundamental for determining the crystalline structure, lattice parameters, and the precise geometry of molecules in the solid state. researchgate.netrsc.org For structural information in solution and for studying dynamic processes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁰⁷Pb NMR, is a powerful tool. Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about molecular vibrations and functional groups. For elemental composition and the detection of trace amounts of organolead species, techniques combining chromatography with elemental detection, such as gas chromatography-atomic absorption (GC-AA) spectrometry, are employed. nih.gov

Interactive Data Table: Comparison of Synthesis & Characterization Methods

Category Method Description Advantages/Applications
Synthesis Sodium-Lead Alloy + Alkyl Halide Traditional industrial method for producing tetraalkylleads. wikipedia.org Scalable for bulk production.
Synthesis Grignard Reagent + Lead Halide Versatile laboratory-scale synthesis for various organolead compounds. wikipedia.org Good for a wide range of alkyl and aryl substituents.
Synthesis Catalytic Direct Reaction Reaction of lead metal with multiple reagents and a catalyst. Higher atom economy, less lead waste.
Characterization X-Ray Diffraction (XRD) Determines the 3D arrangement of atoms in a crystal. rsc.org Provides precise bond lengths and angles; essential for structural verification. researchgate.net
Characterization ²⁰⁷Pb NMR Spectroscopy Probes the chemical environment around the lead nucleus. Excellent for studying solution-state structures and ligand exchange.
Characterization GC-AA Spectrometry Separates volatile compounds and detects lead content specifically. nih.gov High sensitivity for analyzing complex mixtures and environmental samples.

Theoretical Predictions for Undiscovered Ethyl(methyl)lead Species

Computational chemistry serves as a powerful tool for exploring the vast, uncharted territory of organolead chemistry, allowing scientists to predict the existence and properties of undiscovered molecules. csustan.edu Using high-level ab initio methods and Density Functional Theory (DFT), researchers can model hypothetical this compound species with novel structures, unusual oxidation states, or unique ligand environments. scielo.org.mxacs.orgajchem-a.com

One focus of theoretical work is the prediction of fundamental thermochemical properties, such as standard enthalpies of formation, entropies, and bond dissociation energies. wikipedia.org Establishing a reliable database of these properties for known and hypothetical compounds is crucial for understanding their stability and reactivity. wikipedia.org For example, calculations can predict the strength of the C-Pb bond in a proposed molecule, offering insights into its likely decomposition pathways. wikipedia.org

Furthermore, computational studies can explore reactive intermediates that are difficult or impossible to isolate and study experimentally. This includes species like lead-free radicals (R₃Pb•) and plumbylenes (R₂Pb), which are the lead analogues of carbenes. numberanalytics.com Theoretical models can predict their geometries, electronic ground states (singlet vs. triplet), and potential energy surfaces for their reactions. csustan.edunumberanalytics.com This information is vital for understanding reaction mechanisms and for designing experiments to trap or utilize these transient species. By modeling the electronic structure (e.g., HOMO-LUMO gaps), theoretical chemists can also forecast the potential of undiscovered this compound compounds as precursors for novel electronic materials or as catalysts. mdpi.comscielo.org.mx

Interactive Data Table: Hypothetical and Transient Organolead Species

Species Type General Formula Predicted Properties/Features Relevance
Plumbylenes R₂Pb (e.g., (CH₃)₂Pb) Carbene analogues; can exist in singlet or triplet states; highly reactive. Key reactive intermediates in the thermal or photochemical decomposition of organoleads.
Plumbylidines RPb Carbyne analogues; formally Pb(I); potential ligands for other metals. Fundamental building blocks in organometallic cluster chemistry.
Hypercoordinated Species [R₂PbX₄]²⁻ Octahedral or other high-coordination geometries. Exploration of the upper limits of lead's coordination chemistry.
Functionalized Alkyl-Leads (X-CH₂CH₂)Pb(CH₃)₃ Stability and reactivity influenced by the functional group 'X'. Design of task-specific reagents, e.g., for targeted delivery in synthesis.

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